
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano, fluoro, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-2-fluoro-4-(trifluoromethyl)benzene.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Substitution: The cyano, fluoro, and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Scientific Research Applications
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of (3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The cyano, fluoro, and trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
(3-Cyano-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: This compound lacks the cyano and fluoro substituents, making it less reactive in certain chemical reactions.
3-(Trifluoromethyl)phenylboronic acid: Similar to the above compound but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
2-Cyano-4-(trifluoromethyl)phenylboronic acid: This compound has a similar structure but with the cyano group in a different position, influencing its chemical properties and reactivity.
The unique combination of cyano, fluoro, and trifluoromethyl groups in this compound imparts distinct chemical properties, making it more versatile and valuable for various applications compared to its analogs.
Properties
Molecular Formula |
C8H4BF4NO2 |
|---|---|
Molecular Weight |
232.93 g/mol |
IUPAC Name |
[3-cyano-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H4BF4NO2/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-2,15-16H |
InChI Key |
DBQYWDIDRLYABN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)C#N)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


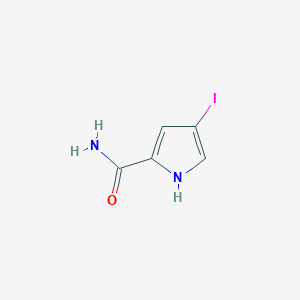

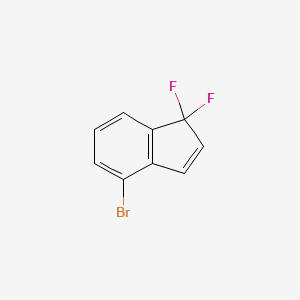



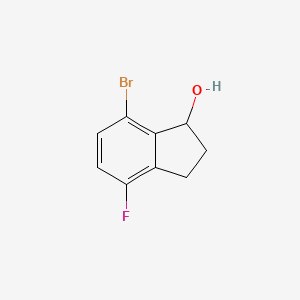
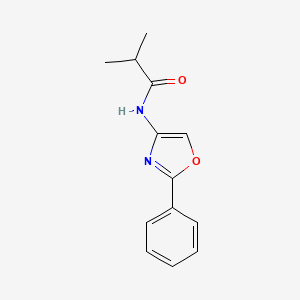
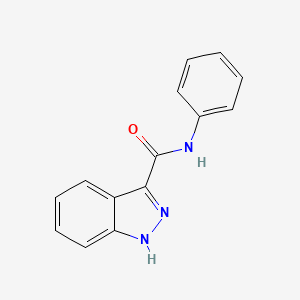
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)

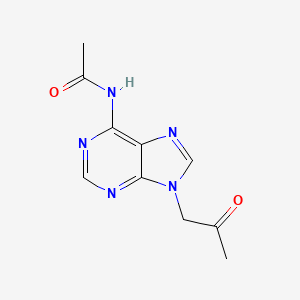
![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)
